REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][N:3]=1.Br[CH2:13][C:14]([C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1)=O>C(O)CC>[CH3:22][C:19]1[CH:20]=[CH:21][C:16]([C:14]2[N:1]=[C:2]3[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:11])[F:10])=[CH:4][N:3]3[CH:13]=2)=[CH:17][CH:18]=1
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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NC1=NC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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17.5 g
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Type
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reactant
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Smiles
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BrCC(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(CC)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution is heated to reflux
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Type
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CUSTOM
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Details
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At the end of the reaction
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Type
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CONCENTRATION
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Details
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the reaction mixture is concentrated under reduced pressure
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Type
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ADDITION
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Details
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treated with an excess of ammonia solution until the pH
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Type
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EXTRACTION
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Details
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The imidazopyridine is extracted with dichloromethane
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Type
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CUSTOM
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Details
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purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
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CC1=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C(F)(F)F)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.95 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |